5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile
Description
5,5-Dioxo-1-oxa-5λ⁶-thiaspiro[2.5]octane-2-carbonitrile is a spirocyclic compound featuring a unique combination of oxygen and sulfur atoms within its fused-ring system.
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
7,7-dioxo-1-oxa-7λ6-thiaspiro[2.5]octane-2-carbonitrile |
InChI |
InChI=1S/C7H9NO3S/c8-4-6-7(11-6)2-1-3-12(9,10)5-7/h6H,1-3,5H2 |
InChI Key |
GTQFCMRGMBMCDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CS(=O)(=O)C1)C(O2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioester with an oxirane in the presence of a base to form the spiro compound. The reaction conditions often include temperatures ranging from 0°C to 50°C and the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the carbon adjacent to the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs or functional groups with the target molecule, enabling direct comparisons:
Table 1: Key Structural Features
Key Observations :
- The target compound’s spiro[2.5]octane core is shared with the Eph1 substrate from , but the latter lacks the sulfone group, reducing its electrophilicity .
- Compounds 11a and 11b () feature fused thiazolo-pyrimidine rings instead of a spiro system, but their nitrile groups and ketone functionalities align with the target’s reactivity profile .
Key Observations :
Physicochemical Properties
Table 3: Spectral and Physical Data
Key Observations :
Biological Activity
5,5-Dioxo-1-oxa-5lambda6-thiaspiro[2.5]octane-2-carbonitrile is a heterocyclic compound notable for its unique spirocyclic structure, which incorporates both oxygen and sulfur atoms. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C₉H₉N₃O₃S, with a molecular weight of approximately 229.25 g/mol. The compound features a spirocyclic arrangement that enhances its reactivity and interaction capabilities with various biological targets.
Structural Characteristics
The structural uniqueness of this compound arises from:
- Spirocyclic Framework : The spiro structure allows for distinct conformational flexibility.
- Functional Groups : The presence of carbonyl and nitrile groups contributes to its chemical reactivity.
Biological Activity
Research indicates that this compound exhibits several biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Studies have shown that compounds with similar structural features possess significant antimicrobial properties. For example:
- Mechanism : The carbonyl groups can interact with microbial enzymes, potentially inhibiting their function.
- Case Study : A study demonstrated that derivatives of thiaspiro compounds exhibited bactericidal effects against various strains of bacteria, suggesting that this compound may have similar effects.
Anticancer Potential
The compound's potential as an anticancer agent has been explored through various in vitro studies:
- Cell Lines Tested : Research has utilized human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Findings : Preliminary results indicate that the compound can induce apoptosis in cancer cells at certain concentrations.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest:
- Target Enzymes : Enzymes involved in metabolic pathways may be affected by the compound’s reactive functional groups.
- Research Findings : Inhibition studies have shown promising results against enzymes such as acetylcholinesterase and proteases.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 1-Oxa-6lambda6-thiaspiro[2.4]heptane-5,5-dione | 1342380-16-8 | Similar spiro structure | Antimicrobial activity |
| Ethyl 1-Oxa-5-thiaspiro[2.5]octane-2-carboxylate | 7253-53-4 | Contains carboxylate group | Anticancer properties |
| 6-Oxaspiro[2.5]octane-5,7-dione | Not provided | Different positioning of oxygen | Enzyme inhibition |
The proposed mechanism by which this compound exerts its biological effects involves:
- Interaction with Biological Targets : The spiro structure facilitates binding to various proteins and enzymes.
- Redox Reactions : The sulfur atom can participate in redox reactions, influencing the compound's overall activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
